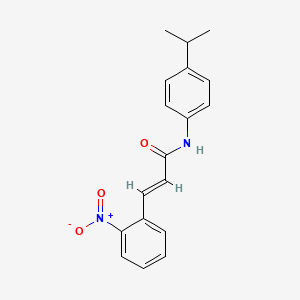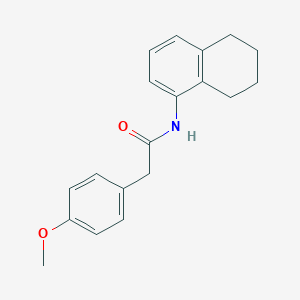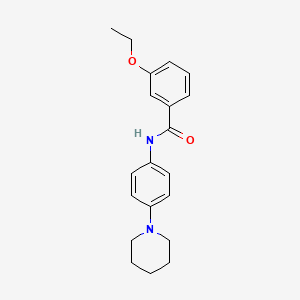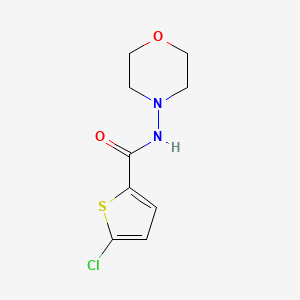
1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-AMINO-6-CHLORO-2-PYRIMIDINYL)HYDRAZONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-AMINO-6-CHLORO-2-PYRIMIDINYL)HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group attached to an ethanone moiety, which is further linked to a pyrimidinyl hydrazone group. The presence of fluorine, chlorine, and amino groups within the molecule contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-AMINO-6-CHLORO-2-PYRIMIDINYL)HYDRAZONE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 1-(4-FLUOROPHENYL)-1-ETHANONE: This intermediate can be synthesized through the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of 1-(4-AMINO-6-CHLORO-2-PYRIMIDINYL)HYDRAZONE: This intermediate can be prepared by reacting 4-amino-6-chloropyrimidine with hydrazine hydrate under reflux conditions.
Coupling Reaction: The final step involves the condensation of 1-(4-FLUOROPHENYL)-1-ETHANONE with 1-(4-AMINO-6-CHLORO-2-PYRIMIDINYL)HYDRAZONE in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-AMINO-6-CHLORO-2-PYRIMIDINYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The presence of halogen and amino groups allows for nucleophilic substitution reactions, where nucleophiles such as hydroxide or alkoxide ions can replace the halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with nucleophiles.
科学研究应用
1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-AMINO-6-CHLORO-2-PYRIMIDINYL)HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-AMINO-6-CHLORO-2-PYRIMIDINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-AMINO-2-PYRIMIDINYL)HYDRAZONE: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(4-CHLOROPHENYL)-1-ETHANONE 1-(4-AMINO-6-CHLORO-2-PYRIMIDINYL)HYDRAZONE: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-AMINO-6-METHYL-2-PYRIMIDINYL)HYDRAZONE:
Uniqueness
1-(4-FLUOROPHENYL)-1-ETHANONE 1-(4-AMINO-6-CHLORO-2-PYRIMIDINYL)HYDRAZONE is unique due to the presence of both fluorine and chlorine atoms, which contribute to its distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research and industrial applications.
属性
IUPAC Name |
6-chloro-2-N-[(E)-1-(4-fluorophenyl)ethylideneamino]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN5/c1-7(8-2-4-9(14)5-3-8)18-19-12-16-10(13)6-11(15)17-12/h2-6H,1H3,(H3,15,16,17,19)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUSFHNSPOGGE-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CC(=N1)Cl)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CC(=N1)Cl)N)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807822 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)

![N-[(2Z)-3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)


![ETHYL 2-{[(3,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5861340.png)
![1-[4-(2-NITROBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B5861350.png)

![3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(4-fluorophenyl)quinazolin-4(3H)-one](/img/structure/B5861368.png)
![4-(4-chlorophenyl)-N-[1-(4-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B5861377.png)




